7-Chlorobenz(a)anthracene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chlorobenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl/c19-18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPAFMRNDOFNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174116 | |
| Record name | 7-Chlorobenz(a)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20268-52-4 | |
| Record name | 7-Chlorobenz[a]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20268-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chlorobenz(a)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020268524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chlorobenz(a)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-CHLOROBENZ(A)ANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OZT3Q4Q8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Dynamics and Occurrence of 7 Chlorobenz a Anthracene
Environmental Detection and Distribution
7-Chlorobenz(a)anthracene has been identified in various environmental compartments, indicating its widespread distribution. semanticscholar.org Its presence is often linked to combustion processes and urban activities.
Occurrence in Atmospheric Particulate Matter
This compound has been detected in atmospheric particulate matter, particularly in urban areas. nih.govsemanticscholar.org In a study conducted in Sweden, the combined gas and particle phase concentration of 7-ClBaA in urban air was found to be 0.4 pg/m³. semanticscholar.org Research in the Tokyo Bay area of Japan also identified this compound in air samples, with total chlorinated PAH (ClPAH) concentrations in the gas and particle phases averaging 40 and 14 pg/m³, respectively. researchgate.net Studies have shown that XPAHs like this compound can be found in both gaseous and particulate phases in the atmosphere. nih.gov
Presence in Incinerator Emissions and Combustion Byproducts
Incineration processes are a notable source of chlorinated PAHs. nii.ac.jp The formation of these compounds is believed to occur through the reaction of parent PAHs with chlorine during pyrosynthesis. semanticscholar.org this compound has been specifically identified in the emissions from waste incinerators. nii.ac.jp Research on hazardous waste incinerators has detected a variety of chlorinated and brominated aromatic compounds, highlighting the complexity of emissions from such facilities. epa.gov Furthermore, studies have indicated that vehicle exhaust is a source of ClPAHs in urban air. semanticscholar.org
Identification in Diverse Environmental Matrices (e.g., Urban Air, Soil, Water)
Beyond the atmosphere, this compound has been found in other environmental matrices. It has been detected in urban air, soil, and even tap water, underscoring its ubiquitous nature as an environmental contaminant. semanticscholar.orgwisdomlib.orgmdpi.org For instance, research has confirmed the presence of various chlorinated polynuclear aromatic hydrocarbons in tap water samples. acs.org The compound has also been identified in soil, suggesting deposition from the atmosphere. nih.gov
Environmental Fate and Transport Processes
The environmental fate of this compound is governed by its physical and chemical properties, which influence its movement and persistence in the environment.
Atmospheric Transport and Deposition
As a semi-volatile organic compound (SVOC), this compound has the potential for long-range atmospheric transport. nih.gov Its presence in both gas and particle phases allows it to be carried over significant distances from its source. researchgate.netnih.gov Atmospheric deposition, including both wet and dry processes, is a key mechanism for the removal of such pollutants from the atmosphere and their transfer to terrestrial and aquatic ecosystems. nih.govnoaa.gov Studies analyzing atmospheric deposition in Central Europe have detected this compound, with deposition fluxes measured at both semi-urban and regional background sites. nih.gov For instance, the mean deposition flux of 7-ClBaA was reported to be similar at a semi-urban site in Prague and a regional background site, with values of 547 and 580 pg m⁻² day⁻¹, respectively. nih.gov
Bioaccumulation Potential in Environmental Organisms
Research indicates that this compound has a potential for bioaccumulation in organisms. researchgate.netresearchgate.net Studies in mice have shown that it has a higher bioaccumulation potential than its parent compound, benz(a)anthracene (B33201). researchgate.netresearchgate.net Further research in rats demonstrated that after oral administration, this compound was detected in various organs, including the liver, muscle, kidney, spleen, heart, and lung, with concentrations being higher than those of the parent PAH. nih.govresearchgate.net This suggests that the chlorination of PAHs can alter their distribution within an organism and potentially increase their persistence and toxicological impact. nih.govresearchgate.net
Data Tables
Table 1: Atmospheric Concentrations of this compound
| Location | Matrix | Concentration (pg/m³) |
| Urban Air (Sweden) | Gas & Particle Phase | 0.4 |
| Road Tunnel (Sweden) | Gas & Particle Phase | 2.3 |
| Tokyo Bay Area (Japan) | Gas Phase (Total ClPAHs) | 40 (mean) |
| Tokyo Bay Area (Japan) | Particle Phase (Total ClPAHs) | 14 (mean) |
Source: researchgate.netsemanticscholar.org
Table 2: Atmospheric Deposition Flux of this compound in Central Europe
| Site Type | Location | Mean Deposition Flux (pg m⁻² day⁻¹) |
| Semi-Urban | Prague | 547 |
| Regional Background | Košetice | 580 |
Source: nih.gov
Photochemical Reactivity and Environmental Degradation Pathways
This compound (7-ClBaA), a chlorinated polycyclic aromatic hydrocarbon (Cl-PAH), is a compound of environmental interest due to its persistence and potential for long-range transport. Its behavior in the environment is significantly influenced by photochemical processes, which dictate its transformation and ultimate degradation.
Photostability and Degradation Kinetics under Simulated Environmental Conditions
Laboratory studies have been conducted to investigate the photostability of 7-ClBaA. These experiments, often using photoreactors to simulate atmospheric conditions, have revealed that the degradation of 7-ClBaA follows first-order reaction rate kinetics. nih.govsemanticscholar.org This means the rate of degradation is directly proportional to the concentration of the compound.
The photostability of 7-ClBaA has been compared to other Cl-PAHs and their parent compounds. Research indicates that the photostability of Cl-PAHs generally increases in the following order: 6-chlorobenzo[a]pyrene (B1618961) (6-ClBaP) < 1-chloropyrene (B1222765) (1-ClPy) < 7-ClBaA < chlorophenanthrenes (ClPhe) < chlorofluoranthenes (ClFluor). nih.govsemanticscholar.org This trend is consistent with that observed for the parent PAHs. nih.govsemanticscholar.org While specific degradation rates can vary based on experimental conditions, one study determined the photodegradation half-life of 7-chlorobenz[a]anthracene to be 1.2 hours under their experimental setup. doi.org
Interactive Data Table: Photodegradation Half-Lives of Selected Cl-PAHs
| Compound | Photodegradation Half-life (t1/2) in hours |
|---|---|
| 6-chlorobenzo[a]pyrene (6-ClBaP) | 0.57 doi.org |
| 1-chloropyrene (1-ClPy) | Not explicitly stated in the provided results |
| 7-chlorobenz[a]anthracene (7-ClBaA) | 1.2 doi.org |
Photo-induced Generation of Reactive Oxygen Species (ROS)
Upon exposure to light, particularly UVA radiation, polycyclic aromatic hydrocarbons (PAHs) and their derivatives, including 7-ClBaA, can absorb energy and transition to excited states. tandfonline.comresearchgate.net These excited molecules can then interact with molecular oxygen to generate reactive oxygen species (ROS). tandfonline.comresearchgate.net Studies on various PAHs have demonstrated the formation of ROS such as singlet oxygen (¹O₂), superoxide (B77818) anion (O₂⁻), and hydroxyl radicals (•OH). researchgate.netnih.gov
Research on a range of halogenated PAHs, including 7-chlorobenz[a]anthracene, has shown that they can induce lipid peroxidation when irradiated with UVA light in the presence of a lipid. mdpi.comresearchgate.net This process is often mediated by ROS. The formation of singlet oxygen has been directly confirmed in studies of other PAHs through techniques like electron spin resonance (ESR) with specific probes. researchgate.net While direct studies quantifying the specific types and amounts of ROS generated by 7-ClBaA are not detailed in the provided results, the general behavior of PAHs and halo-PAHs strongly suggests its capability to produce these reactive species. tandfonline.comresearchgate.netmdpi.comresearchgate.net
Oxidative Degradation Mechanisms post-Chlorine Abstraction
The photochemical degradation of 7-chlorobenz[a]anthracene is initiated by the abstraction of the chlorine atom. nih.govsemanticscholar.org This initial step is then followed by oxidative degradation processes. nih.govsemanticscholar.org The abstraction of the chlorine atom from the aromatic ring likely results in the formation of a highly reactive aryl radical. This radical can then undergo a series of reactions with oxygen and other atmospheric constituents.
Chemical Synthesis and Derivatization of 7 Chlorobenz a Anthracene for Research Applications
Synthetic Methodologies for 7-Chlorobenz(a)anthracene
The direct synthesis of this compound can be achieved through the electrophilic chlorination of the parent PAH, benz(a)anthracene (B33201). The C7 position of benz(a)anthracene is particularly reactive, facilitating targeted halogenation. tandfonline.com
A common and effective method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent under mild conditions. tandfonline.com This reaction selectively introduces a chlorine atom at the C7 position, yielding this compound. The general reaction is as follows:
Benz(a)anthracene + N-Chlorosuccinimide → this compound + Succinimide
This method is favored for its regioselectivity and relatively straightforward procedure, providing the target compound for further studies. Other general methods for the chlorination of anthracenic systems include the use of reagents like chlorine, t-butyl hypochlorite, and phosphorus pentachloride, though these may lead to mixtures of products depending on the substrate's reactivity. orgsyn.org
Preparation of Derivatized Analogs for Structure-Activity Studies
To investigate the structure-activity relationships of halogenated PAHs, a variety of derivatized analogs of this compound and related compounds have been synthesized. These studies often involve modifying the halogen substituent or introducing other functional groups to assess the impact on biological activity. tandfonline.comresearchgate.net
For instance, the synthesis of other halo-PAHs, such as 7-bromobenz(a)anthracene, has been reported using N-bromosuccinimide with benz(a)anthracene. tandfonline.com The comparative analysis of chloro- and bromo-derivatives helps in understanding the role of the specific halogen atom in the compound's biological effects. nih.govtandfonline.com
Furthermore, the introduction of methyl groups in conjunction with halogenation has been explored. For example, 7-bromo-5-methylbenz(a)anthracene has been synthesized by reacting 5-methylbenz(a)anthracene with N-bromosuccinimide. tandfonline.com The synthesis of various methylated benz(a)anthracenes, such as 9- and 10-methylbenz[a]anthracenes, has also been improved to provide high-purity compounds for comparative toxicological studies. researchgate.net These derivatized analogs are instrumental in elucidating the electronic and steric effects of different substituents on the metabolic activation and toxicity of the parent molecule.
Table 1: Examples of Synthesized Benz(a)anthracene Analogs for SAR Studies
| Compound | Starting Material | Reagent | Reference |
| This compound | Benz(a)anthracene | N-Chlorosuccinimide | tandfonline.com |
| 7-Bromobenz(a)anthracene | Benz(a)anthracene | N-Bromosuccinimide | tandfonline.com |
| 7-Bromo-5-methylbenz(a)anthracene | 5-Methylbenz(a)anthracene | N-Bromosuccinimide | tandfonline.com |
Stereoselective Synthesis of Metabolite Precursors
The metabolism of this compound in biological systems leads to the formation of various hydroxylated derivatives, with dihydrodiols being key intermediates in the pathway to potentially carcinogenic diol epoxides. nih.govnih.gov The stereoselective synthesis of these metabolite precursors is essential for studying their biological activities and confirming the metabolic pathways.
Metabolic studies of this compound using rat liver microsomes have identified several trans-dihydrodiol metabolites, including:
7-Cl-BA trans-3,4-dihydrodiol
7-Cl-BA trans-5,6-dihydrodiol
7-Cl-BA trans-8,9-dihydrodiol nih.gov
The major enantiomers of these dihydrodiols have been determined to possess an R,R absolute configuration. nih.gov The formation of these metabolites proceeds through epoxide intermediates, with 7-Cl-BA 3S,4R-epoxide and 7-Cl-BA 8R,9S-epoxide being the predominant enantiomeric intermediates for the corresponding dihydrodiols. nih.gov
While the direct chemical synthesis of these specific chiral dihydrodiols of this compound is complex, general strategies for the stereoselective synthesis of PAH dihydrodiols have been developed. One approach involves the oxidation of the corresponding polycyclic phenols to o-quinones, followed by stereospecific reduction. researchgate.net
A powerful and increasingly utilized method for accessing chiral dihydrodiols is through biocatalysis. Dioxygenase enzymes, found in certain bacteria, can catalyze the cis-dihydroxylation of aromatic compounds with high regio- and stereoselectivity. nih.govthieme-connect.de These chiral cis-dihydrodiols are versatile building blocks that can be chemically converted to the corresponding trans-dihydrodiols, thus providing a chemoenzymatic route to the desired metabolite precursors. nih.gov For example, naphthalene (B1677914) dioxygenase is known to oxidize naphthalene to (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene with high enantiomeric purity. nih.gov Similar enzymatic approaches could potentially be applied to a substituted benz(a)anthracene system to generate chiral dihydrodiol precursors.
Table 2: Identified Dihydrodiol Metabolites of this compound
| Metabolite | Precursor Epoxide (Predominant Enantiomer) | Absolute Configuration of Major Dihydrodiol Enantiomer | Reference |
| 7-Cl-BA trans-3,4-dihydrodiol | 7-Cl-BA 3S,4R-epoxide | R,R | nih.gov |
| 7-Cl-BA trans-5,6-dihydrodiol | Not specified | R,R | nih.gov |
| 7-Cl-BA trans-8,9-dihydrodiol | 7-Cl-BA 8R,9S-epoxide | R,R | nih.gov |
Metabolic Activation and Biotransformation of 7 Chlorobenz a Anthracene
Microsomal Metabolism and Cytochrome P450 (CYP) Enzyme Systems
The initial phase of 7-Cl-BA biotransformation is primarily carried out by the CYP superfamily of heme-containing monooxygenases. researchgate.net These membrane-bound enzymes, located predominantly in the endoplasmic reticulum of liver cells (microsomes) and other tissues, introduce an oxygen atom into the PAH structure, making it more water-soluble and facilitating its excretion. mdpi.com However, this process also represents an activation pathway, generating reactive intermediates.
The metabolism of PAHs is often mediated by the CYP1 family of enzymes, which are regulated by the aryl hydrocarbon receptor (AhR). evotec.com Studies in rats have shown that exposure to 7-Cl-BA leads to a selective and significant induction of the hepatic cytochrome P450 (CYP) 1A2 isoform. nih.govjst.go.jp This is in contrast to its parent compound, benz(a)anthracene (B33201) (BaA), which induces a broader range of isoforms including CYP1A1, CYP1A2, and CYP1B1. nih.govresearchgate.net This selective induction suggests that CYP1A2 plays a crucial role in the hepatic metabolism of 7-Cl-BA in this species. nih.gov Further evidence for the role of CYP1A2 comes from mutagenicity studies, which found that in the presence of rat recombinant CYP1A2, 7-Cl-BA induces frameshift mutations in Salmonella typhimurium, a mutagenic activity not observed with the parent BaA compound. researchgate.net
The regulation of CYP genes by 7-Cl-BA exhibits both organ and compound-specific patterns. In rats, 7-Cl-BA is a potent and selective inducer of CYP1A2 in the liver. jst.go.jpresearchgate.net This induction is mediated through the transcriptional activation of the CYP1A2 gene. evotec.com
Beyond the liver, 7-Cl-BA demonstrates distinct regulatory effects in extrahepatic tissues. Following a 14-day oral administration in rats, 7-Cl-BA was found to specifically regulate several CYP genes in the heart, an effect not significantly observed with the parent BaA. nih.govresearchgate.net Furthermore, 7-Cl-BA exposure has been shown to alter the expression of CYP2J4, CYP4B1, and CYP17A1, indicating that it may stimulate metabolic pathways beyond the typical AhR-mediated route associated with PAHs. nih.govresearchgate.net This differential regulation in various organs may contribute to organ-specific toxicity. nih.gov
The metabolic profile of 7-Cl-BA varies significantly across different species, highlighting the importance of species-specific enzymatic machinery in determining the ultimate biological effects of the compound.
Studies using liver microsomes from uninduced mice and rats show that both species metabolize 7-Cl-BA at the C-3,4-, C-5,6-, C-8,9-, and C-10,11- positions. nih.gov However, the primary site of metabolism differs, with a preference for the C-8,9- aromatic double bond. This pathway accounts for approximately 56% of the total metabolites in rats and 42% in mice. nih.gov
In contrast, liver microsomes from the fish species Tilapia metabolize 7-Cl-BA to form 7-Cl-BA trans-8,9-dihydrodiol as the major metabolite, constituting 40% of the total products. nih.gov The P-450 enzyme activities in Tilapia liver microsomes are highly inducible by pretreatment with 3-methylcholanthrene (B14862) (3-MC), a known AhR agonist. nih.gov
| Species | Microsomal Preparation | Primary Site of Metabolism | Major Metabolite(s) | Percentage of Total Metabolites | Reference |
|---|---|---|---|---|---|
| Rat | Uninduced Liver Microsomes | C-8,9- position | trans-8,9-dihydrodiol | ~56% | nih.gov |
| Mouse | Uninduced Liver Microsomes | C-8,9- position | trans-8,9-dihydrodiol | ~42% | nih.gov |
| Fish (Tilapia) | Liver Microsomes | C-8,9- position | trans-8,9-dihydrodiol | 40% | nih.gov |
Characterization of Metabolic Intermediates
The enzymatic oxidation of 7-Cl-BA by CYP enzymes results in the formation of reactive epoxide intermediates. These epoxides can be detoxified by hydration, catalyzed by epoxide hydrolase, to form trans-dihydrodiols, or they can bind to cellular nucleophiles.
Metabolism of 7-Cl-BA by rat and mouse liver microsomes yields a series of trans-dihydrodiol metabolites. nih.govnih.gov The identified metabolites include:
trans-3,4-dihydrodiol
trans-5,6-dihydrodiol
trans-8,9-dihydrodiol
trans-10,11-dihydrodiol nih.gov
The formation of these dihydrodiols occurs stereoselectively. In rat liver microsomes, the metabolism of 7-Cl-BA preferentially forms dihydrodiols with an R,R absolute configuration. nih.gov This stereoselectivity is a critical determinant of the subsequent metabolic activation steps and the ultimate carcinogenicity of the compound. Mass spectral analysis has indicated that 7-Cl-BA 3S,4R-epoxide and 7-Cl-BA 8R,9S-epoxide are the predominant enantiomeric intermediates in the formation of the corresponding dihydrodiols. nih.gov
The "bay-region" theory of PAH carcinogenesis posits that diol epoxides in which the epoxide ring forms part of a sterically hindered bay-region of the molecule are the ultimate carcinogenic metabolites. cdc.govscielo.org.mx For benz(a)anthracene derivatives, the bay region is the hindered area between the C-1 and C-12 positions.
The metabolic pathway leading to the ultimate carcinogen involves a multi-step process:
Formation of a Proximate Carcinogen : CYP enzymes first oxidize the C-3,4- double bond to form an epoxide, which is then hydrated to the trans-3,4-dihydrodiol. nih.gov The 7-Cl-BA trans-3,4-dihydrodiol has been identified as a proximate metabolite, as it exhibits significantly higher mutagenic activity in Salmonella typhimurium than the parent 7-Cl-BA or other dihydrodiol metabolites. nih.gov
Formation of the Ultimate Carcinogen : The trans-3,4-dihydrodiol is then a substrate for further epoxidation by CYP enzymes at the C-1,2- double bond, which is adjacent to the bay region. This reaction forms a bay-region diol epoxide (e.g., 7-Chloro-3,4-diol-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene). cdc.govscielo.org.mx
Production of Hydroxylated Metabolites (e.g., 3-hydroxy-7-Cl-BA, 4-hydroxy-7-Cl-BA)
The metabolism of 7-Cl-BA by rat liver microsomes results in the formation of several hydroxylated metabolites. Among these, 3-hydroxy-7-Cl-BA and 4-hydroxy-7-Cl-BA have been identified as significant products. These phenolic metabolites are formed through the action of cytochrome P450 monooxygenases. The formation of these hydroxylated derivatives is a key step in the biotransformation cascade of 7-Cl-BA.
Regioselectivity and Stereoselectivity in this compound Metabolism
The metabolism of 7-Cl-BA is characterized by both regioselectivity and stereoselectivity, meaning that enzymatic reactions occur at specific positions on the molecule and produce stereoisomers in unequal amounts.
Preferential Conformations of Dihydrodiol Metabolites (e.g., quasidiequatorial vs. quasidiaxial)
The dihydrodiol metabolites of 7-Cl-BA exhibit preferential conformations. Proton NMR spectral analysis has shown that the trans-3,4-dihydrodiol of 7-Cl-BA preferentially adopts a quasidiequatorial conformation. In contrast, the trans-5,6- and trans-8,9-dihydrodiols favor a quasidiaxial conformation. This conformational preference can influence the subsequent metabolic steps and the ultimate biological activity of these metabolites.
Table 1: Preferential Conformations of 7-Cl-BA Dihydrodiol Metabolites
| Dihydrodiol Metabolite | Preferential Conformation |
|---|---|
| 7-Cl-BA trans-3,4-dihydrodiol | Quasidiequatorial |
| 7-Cl-BA trans-5,6-dihydrodiol | Quasidiaxial |
| 7-Cl-BA trans-8,9-dihydrodiol | Quasidiaxial |
Determination of Absolute Configurations and Optical Purities of Metabolites
The stereochemical outcome of 7-Cl-BA metabolism is highly specific. The major enantiomers of the trans-3,4-, trans-5,6-, and trans-8,9-dihydrodiols of 7-Cl-BA have been determined to possess an R,R absolute configuration. This was established by comparing their circular dichroism spectra with those of 7-bromobenz(a)anthracene trans-dihydrodiol metabolites, for which the absolute stereochemistry is known. The optical purity of these dihydrodiol metabolites was determined using chiral stationary phase high-performance liquid chromatography (HPLC). Furthermore, studies using molecular oxygen-18 have indicated that 7-Cl-BA 3S,4R-epoxide and 7-Cl-BA 8R,9S-epoxide are the main enantiomeric intermediates in the formation of these dihydrodiols.
Table 2: Stereochemical Properties of Major 7-Cl-BA Dihydrodiol Metabolites
| Dihydrodiol Metabolite | Absolute Configuration of Major Enantiomer | Predominant Epoxide Intermediate |
|---|---|---|
| 7-Cl-BA trans-3,4-dihydrodiol | R,R | 7-Cl-BA 3S,4R-epoxide |
| 7-Cl-BA trans-5,6-dihydrodiol | R,R | Not specified |
| 7-Cl-BA trans-8,9-dihydrodiol | R,R | 7-Cl-BA 8R,9S-epoxide |
Modulatory Factors Influencing this compound Metabolism
The metabolic pathways of 7-Cl-BA can be influenced by various external and internal factors, leading to alterations in its biotransformation and biological effects.
Impact of Dietary Regimens (e.g., Caloric Restriction) on Metabolic Pathways and DNA Binding
Dietary factors, such as caloric restriction, have been shown to modulate the metabolism and DNA binding of carcinogens. While specific data on the direct impact of caloric restriction on 7-Cl-BA metabolism is limited, studies on related polycyclic aromatic hydrocarbons (PAHs) suggest that such dietary interventions can alter the enzymatic activities responsible for their activation and detoxification, thereby affecting the extent of DNA adduct formation.
Gender- and Organ-Specific Metabolic Responses
The metabolism of 7-Cl-BA exhibits both gender- and organ-specific differences. Studies in mice have revealed that the acute toxicity of 7-Cl-BA is gender- and organ-specific, with female mice potentially being less sensitive than males. Following oral administration, 7-Cl-BA and its parent compound, benz(a)anthracene, were detected in plasma, liver, muscle, kidney, spleen, heart, and lung of rats, with concentrations of 7-Cl-BA being higher than those of benz(a)anthracene. This suggests that chlorination may alter the organ-specific distribution and subsequent toxicological impacts.
In terms of enzymatic induction, 7-Cl-BA dose-dependently induces the expression of Cyp1a1, 1a2, and 1b1 genes in the liver and lung of mice. These inductions were significantly higher in both organs and genders at a high dose compared to an equivalent amount of benz(a)anthracene, with some exceptions in female mice. For instance, the relative liver weights of male mice significantly increased at the highest dose, while no such change was observed in females. These findings underscore the importance of considering gender and organ differences in the risk assessment of 7-Cl-BA.
Molecular Mechanisms of 7 Chlorobenz a Anthracene Induced Biological Activity
DNA Adduct Formation and Interactions with Genetic Material
The covalent binding of chemical agents or their metabolites to DNA, forming DNA adducts, is a critical event in the initiation of chemical carcinogenesis. semanticscholar.orgptbioch.edu.pl The study of these adducts provides insights into the mechanisms of genotoxicity and the potential for a compound to induce mutations and cancer. semanticscholar.org For 7-chlorobenz(a)anthracene (7-Cl-BA), a halogenated polycyclic aromatic hydrocarbon (PAH), its biological activity is intrinsically linked to its metabolic activation and subsequent interaction with genetic material.
Identification and Structural Elucidation of this compound-DNA Adducts
Metabolic activation of 7-Cl-BA is a prerequisite for its interaction with DNA. Liver microsomes from both mice and rats metabolize 7-Cl-BA, with a preference for the C-8 and C-9 aromatic double bond region. researchgate.net Studies have identified several metabolites, including various trans-dihydrodiols. ncl.edu.twnih.gov
The formation of DNA adducts occurs when reactive metabolites, such as diol-epoxides, bind covalently to DNA. For 7-Cl-BA, only one major DNA adduct has been consistently detected, which is derived from the trans-3,4-dihydrodiol metabolite. ncl.edu.tw This suggests a specific and primary pathway of metabolic activation leading to genotoxicity. The structural elucidation of these adducts has been achieved through techniques like ³²P-postlabeling coupled with high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). ncl.edu.tw
DNA adduct standards, synthesized from the reaction of calf thymus DNA with specific diol-epoxides of 7-Cl-BA (e.g., 7-Cl-BA trans-3,4-dihydrodiol-1,2-epoxide), have been instrumental in confirming the identity of the adducts formed during in vitro metabolism. ncl.edu.tw The analysis of DNA adducts from SENCAR mouse epidermis treated with 7-methylbenz(a)anthracene (a related compound) revealed adducts with deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo). nih.gov While specific adduct structures for 7-Cl-BA with DNA bases are not detailed in the provided results, the methodology for their identification is well-established.
Quantitative Analysis of DNA Adduct Levels and Their Modulation
The extent of DNA adduct formation is a key determinant of the carcinogenic potential of a chemical. Quantitative analysis allows for the assessment of factors that may influence this process. In studies with SENCAR mice, the level of total covalent binding of 7-methylbenz(a)anthracene to epidermal DNA was determined to be 0.37 ± 0.07 pmol/mg DNA 24 hours after topical application. nih.gov
The influence of factors such as caloric restriction on DNA adduct formation has been investigated. In studies using liver microsomes from mice, caloric restriction was found to significantly reduce the formation of DNA adducts from 7-Cl-BA. ncl.edu.tw This reduction in adduct levels correlated with an inhibition of the formation of the proximate metabolite, 7-Cl-BA trans-3,4-dihydrodiol. ncl.edu.tw
| Condition | Adduct Formation Level | Reference |
| Ad libitum fed mice (liver microsomes) | Higher | ncl.edu.tw |
| Caloric restricted mice (liver microsomes) | Lower | ncl.edu.tw |
This data indicates that dietary factors can modulate the metabolic activation of 7-Cl-BA and consequently alter the levels of DNA damage.
Role of Specific Metabolites in Covalent DNA Binding (e.g., trans-3,4-dihydrodiol-derived adducts)
The metabolic pathway of 7-Cl-BA plays a crucial role in determining which metabolites are responsible for DNA binding. Liver microsomal metabolism of 7-Cl-BA yields several dihydrodiol metabolites, including trans-3,4-dihydrodiol, trans-5,6-dihydrodiol, trans-8,9-dihydrodiol, and trans-10,11-dihydrodiol. ncl.edu.tw However, despite the presence of multiple dihydrodiol metabolites, the resulting DNA adducts appear to originate exclusively from the trans-3,4-dihydrodiol. ncl.edu.tw
This specificity highlights the importance of the "bay-region" theory of PAH carcinogenesis. The bay region of a PAH, like benz(a)anthracene (B33201), is the sterically hindered region between the 4- and 5-positions. Diol-epoxides formed in the bay region are particularly reactive and are often the ultimate carcinogenic metabolites of PAHs. For 7-Cl-BA, the trans-3,4-dihydrodiol is a precursor to a bay-region diol-epoxide. The predominant formation of DNA adducts from this specific metabolite underscores its significance as the key proximate carcinogen of 7-Cl-BA. ncl.edu.tw
The stereochemistry of the metabolites is also a critical factor. Studies on the metabolism of 7-Cl-BA by rat liver microsomes have shown that the major enantiomeric trans-3,4-, trans-5,6-, and trans-8,9-dihydrodiols possess an R,R absolute configuration. nih.gov The predominant enantiomeric intermediates leading to these dihydrodiols were identified as 7-Cl-BA 3S,4R-epoxide and 7-Cl-BA 8R,9S-epoxide. nih.gov This stereoselectivity in metabolism can influence the subsequent interaction with DNA and the ultimate biological activity of the compound.
Aryl Hydrocarbon Receptor (AhR) Activation and Signaling Pathways
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many environmental contaminants, including PAHs. mdpi.comnih.govwikipedia.org Upon binding to a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs), leading to the transcriptional regulation of a battery of genes. mdpi.comnih.gov
Ligand Binding Affinity to the AhR
The ability of a compound to activate the AhR signaling pathway is initially determined by its binding affinity to the receptor. researchgate.net Halogenation can enhance the binding affinity of PAHs to the AhR. For instance, a comparison between 7-chlorobenz[a]anthracene and 7,12-dichlorobenz[a]anthracene shows that the latter has a stronger binding affinity. nih.gov The binding affinity of 7-chlorobenz[a]anthracene to the rat AhR has been calculated, with a Gibbs free energy of binding (ΔGbind) of -22.84 kcal/mol. nih.govmdpi.com
The interaction between 7-Cl-BA and the AhR is influenced by various forces, with van der Waals interactions playing a decisive role in ligand binding. nih.gov Specific amino acid residues within the ligand-binding domain of the AhR are key to this interaction. While Pro295 is important for the binding of many PAHs, Arg316 shows significant contributions to the binding of several PAHs, but not 7-chlorobenz[a]anthracene. mdpi.com
| Compound | Binding Affinity (ΔGbind kcal/mol) | Reference |
| This compound | -22.84 | nih.govmdpi.com |
| 7,12-Dichlorobenz[a]anthracene | -25.06 | nih.govmdpi.com |
Transcriptional Regulation of AhR-Mediated Gene Expression
Activation of the AhR by ligands like 7-Cl-BA initiates a cascade of events leading to changes in gene expression. mdpi.com The AhR/ARNT heterodimer binds to DREs in the promoter regions of target genes, thereby regulating their transcription. nih.gov A primary set of genes regulated by the AhR are those involved in xenobiotic metabolism, most notably the cytochrome P450 family, including CYP1A1, CYP1A2, and CYP1B1. mdpi.com
The induction of these enzymes is a key component of the adaptive metabolic response mediated by the AhR. nih.gov Studies have shown that chlorinated PAHs, including 7-Cl-BA, can induce AhR-mediated activity. researchgate.net For example, 7-Cl-BA has been shown to regulate several CYP genes in rats, with some organ-specific effects. researchgate.net In the heart, 7-Cl-BA was observed to specifically regulate certain CYP genes more than in other organs. researchgate.net
Comparative AhR Activities with Parent PAHs and Other Halogenated Analogs
The biological activity of this compound is significantly influenced by its interaction with the Aryl hydrocarbon Receptor (AhR). Studies have shown that chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs), including this compound, can exhibit potent AhR ligand activity. researchgate.netresearchgate.net In fact, some Cl-PAHs have been found to be more mutagenic and induce greater AhR activity and cytochrome P450 (CYP) expression than their parent PAHs. researchgate.net
In vitro assays have confirmed that 7-Cl-BaA is a potent AhR ligand. researchgate.net When compared to its parent compound, benz(a)anthracene (BaA), 7-Cl-BaA demonstrates distinct effects on gene expression. For instance, repeated oral exposure in rats showed that 7-Cl-BaA selectively induced the hepatic Cyp1a2 gene, whereas BaA induced Cyp1a1, 1a2, and 1b1. researchgate.net This highlights that chlorination can alter the toxicological effects of the parent PAH. researchgate.net
The AhR activity of halogenated PAHs often correlates with the number and position of the halogen atoms. For some lower molecular weight PAHs, AhR activity tends to increase with the number of chlorine atoms. researchgate.net However, for higher molecular weight Cl-PAHs (those with more than four rings), the activity may be lower than that of the parent compounds. semanticscholar.org In some cases, brominated PAHs have shown lower AhR activities than their chlorinated counterparts. researchgate.net
A comparison of AhR activities among various halogenated PAHs revealed that Cl-PAHs generally exhibit stronger AhR activities, leading to toxicities mediated through AhR activation that can be significantly higher than those of dioxins. mdpi.comnih.gov This enhanced activity suggests that even monohalogenation can markedly increase the AhR ligand activity of PAHs. scispace.com
Genotoxicity and Mutagenicity Induced by this compound
Mechanisms of Direct-Acting Mutagenicity (e.g., Salmonella typhimurium assay)
The mutagenic properties of this compound have been evaluated using the Salmonella typhimurium (Ames) test. This assay assesses a chemical's ability to induce mutations in a gene of a histidine-requiring strain, leading to a histidine-independent strain. ecfr.gov The test can identify both direct-acting mutagens and those that require metabolic activation (promutagens). evotec.com
Research indicates that this compound's mutagenicity is dependent on metabolic activation. In the presence of a rat liver S9 fraction for metabolic activation, 7-Cl-BaA induces frameshift mutations in Salmonella typhimurium. researchgate.net Specifically, studies using the TA100 strain have shown that certain metabolites of 7-Cl-BA, such as the trans-3,4-dihydrodiol, exhibit higher mutagenicity than the parent compound. nih.gov This suggests that the trans-3,4-dihydrodiol is a proximate metabolite of 7-Cl-BA. nih.gov In contrast, the parent PAH, benz(a)anthracene, does not show such mutagenicity under the same conditions. researchgate.net
The Ames test can utilize different strains of S. typhimurium to detect various types of mutations, such as frameshift mutations (e.g., with strain TA98) and base-pair substitutions (e.g., with strain TA100). evotec.com The mutagenicity of a substance is often confirmed by a dose-response relationship, where an increase in the concentration of the substance leads to an increase in the number of revertant colonies. cabidigitallibrary.org
Induction of Cellular Damage (e.g., Lipid Peroxidation, DNA Fragmentation)
Exposure to this compound can lead to various forms of cellular damage, including lipid peroxidation and DNA fragmentation. PAHs and their derivatives can induce the production of reactive oxygen species (ROS), which in turn can cause lipid peroxidation and DNA damage, such as strand breakage and the formation of DNA adducts. tandfonline.com
Studies have shown that upon photoirradiation with UVA light in the presence of a lipid, 7-Cl-BA can induce lipid peroxidation. researchgate.net Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to the formation of reactive aldehydes that can damage cellular components. imrpress.comacs.org This process can alter the fluidity and integrity of cell membranes. mdpi.com
Furthermore, this compound and its metabolites can bind to DNA, forming DNA adducts. ncl.edu.tw This covalent binding to cellular macromolecules is a key mechanism through which PAHs exert their toxic effects. annzool.net DNA fragmentation, a hallmark of apoptosis, can also be induced by exposure to this compound. nih.gov Research on human hepatic cells has shown that exposure to 7-Cl-BaA can lead to DNA fragmentation and trigger oxidative stress. nih.gov The damage to DNA can impact genetic stability and cellular function, potentially triggering cellular responses like apoptosis. acs.org
Evaluation of Cell Viability and Programmed Cell Death Pathways in Response to Exposure
Exposure to this compound can impact cell viability and trigger programmed cell death pathways. Programmed cell death is a regulated process that eliminates unwanted cells and can be initiated through various pathways, including apoptosis and necrosis. reactome.org
In studies using the HepG2 human liver-derived cell line, exposure to 7-Cl-BaA resulted in a mild toxic effect on cell viability. nih.gov This cytotoxic effect was observed alongside selective lysosomal toxicity. nih.gov The underlying molecular mechanisms involve the triggering of oxidative stress and an increase in lysosomal pH. nih.gov
The evaluation of cell death mediators revealed that the toxicity induced by 7-Cl-BaA involves the caspase-3/7 pathway, which is a key component of the apoptotic process. nih.gov Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.comnih.gov The intrinsic pathway is often triggered by intracellular stress, such as DNA damage, and involves the release of factors from the mitochondria. mdpi.commdpi.com The activation of executioner caspases, like caspase-3 and -7, ultimately leads to the execution phase of apoptosis. mdpi.com Studies have shown that PAHs can inhibit apoptosis in some cell types, which may contribute to their carcinogenic potential. tohoku.ac.jp
Structure Activity Relationship Sar and Computational Studies of 7 Chlorobenz a Anthracene
Influence of Halogenation on Bioactivity and Metabolic Susceptibility
The introduction of a chlorine atom to the benz(a)anthracene (B33201) skeleton at the 7-position significantly alters its biological and metabolic properties. Toxicological studies have demonstrated that some chlorinated PAHs (ClPAHs) exhibit greater mutagenicity and are more potent inducers of the aryl hydrocarbon receptor (AhR) and cytochrome P450 (CYP) expression compared to their parent compounds. researchgate.net
Specifically, 7-Chlorobenz(a)anthracene has been shown to have a higher bioaccumulation potential than the parent benz(a)anthracene in mice. researchgate.net A notable difference in metabolic activation is the selective induction of the hepatic cytochrome P450 enzyme, CYP1A2, in rats exposed to this compound. researchgate.net This is in contrast to the parent compound, benz(a)anthracene, which induces a broader range of CYPs, including CYP1A1, CYP1A2, and CYP1B1. This selective induction of CYP1A2 by this compound is significant as this enzyme may be responsible for metabolizing the compound into its active, mutagenic forms.
Comparative Structure-Activity Profiles with Benz[a]anthracene and its Derivatives
When comparing this compound to its parent compound and other derivatives, distinct differences in their structure-activity profiles emerge. The presence and position of the halogen atom(s) can enhance binding affinity to biological receptors. For instance, a comparison between 7-chlorobenz[a]anthracene and 7,12-dichlorobenz[a]anthracene shows that the addition of a second chlorine atom can further increase the binding affinity to receptors. nih.gov
Studies have found that 7-chloro-benzo[a]anthracene can cause gender- and organ-specific acute toxic effects in mice. researchgate.net Furthermore, certain chlorinated and brominated PAHs exhibit dioxin-like toxicities by inducing AhR-mediated activities. researchgate.net The binding affinity of chlorinated PAHs to the rat aryl hydrocarbon receptor (rAhR) can be influenced by the number of chlorine atoms. nih.gov
| Compound | Key Comparative Findings |
| Benz[a]anthracene | Parent compound, induces CYP1A1, CYP1A2, and CYP1B1. researchgate.net |
| This compound | Higher bioaccumulation potential and selective induction of CYP1A2 compared to Benz[a]anthracene. researchgate.net |
| 7,12-Dichlorobenz[a]anthracene | Potentially enhanced binding affinity to receptors compared to the mono-chlorinated derivative. nih.gov |
Computational Approaches for Predicting Molecular Interactions and Reactivity
Computational chemistry offers powerful tools to predict and understand the molecular mechanisms underlying the bioactivity of compounds like this compound. These methods can model molecular interactions, predict reactivity, and help in the development of structure-activity relationships.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For carcinogenicity, QSAR models for non-congeneric chemicals, including halogenated PAHs, have been developed. nih.govnih.gov These models often use descriptors that encode various aspects of the molecular structure. nih.gov
The development of robust QSAR models for predicting the carcinogenicity of compounds like this compound is a complex process. It involves compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors, and then using statistical methods to build and validate a predictive model. The transparency of algorithms like the Counter Propagation Artificial Neural Network (CP ANN) can be enhanced using techniques such as Kohonen maps to provide a mechanistic interpretation of the model. nih.gov The ultimate goal of these models is to prioritize chemicals for further testing and to aid in risk assessment. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a ligand and its receptor. For this compound, molecular docking simulations have been performed to investigate its binding to the aryl hydrocarbon receptor (AhR), a key step in mediating its toxic effects. nih.govnih.gov
These simulations have provided insights into the binding affinity of this compound to the rat AhR (rAhR). The estimated binding free energy (ΔGbind) for the 7-chlorobenz[a]anthracene-rAhR complex has been calculated to be -22.84 kcal/mol. nih.gov Molecular dynamics simulations further help in understanding the stability of these docked complexes. nih.gov
Key amino acid residues within the AhR binding pocket that interact with ligands like this compound have been identified. For instance, Pro295 has been shown to have important contributions to the binding of benz[a]anthracene derivatives. nih.gov However, the residue Arg316, which shows significant contributions to the binding of many other PAHs and their derivatives, does not have a significant contribution to the binding of 7-chlorobenz[a]anthracene. nih.gov
Table of Binding Affinities of Selected PAHs to rAhR
| Compound | Binding Free Energy (ΔGbind, kcal/mol) |
|---|---|
| 7-Chlorobenz[a]anthracene | -22.84 nih.gov |
| 7,12-Dichlorobenz[a]anthracene | -25.06 nih.gov |
| 9,10-Dichlorophenanthrene | -13.56 nih.gov |
| Benzo[g]chrysene | -26.39 nih.gov |
Theoretical calculations, particularly those based on density functional theory (DFT), are employed to understand the electronic structure and reactivity of molecules. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule.
For halogenated PAHs, the sites of chlorination have been found to be consistent with the positions of higher frontier electron density. researchgate.net This suggests that electrophilic attack by chlorine atoms is directed to these electron-rich regions of the PAH molecule. Theoretical calculations can predict these reactive sites by mapping the electron density distribution across the molecule. researchgate.net The analysis of frontier molecular orbitals can reveal that a molecule has low hardness and high softness values, which can be indicative of its potential bioactivity. researchgate.net Such computational studies are essential for rationalizing the observed regioselectivity in the formation of halogenated PAHs and for predicting the potential reactivity of new derivatives. escholarship.org
Advanced Analytical Methodologies for 7 Chlorobenz a Anthracene Research
Chromatographic Techniques for Separation and Purification
Chromatography is a cornerstone of 7-Chlorobenz(a)anthracene research, enabling the separation of this compound and its metabolites from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used techniques in this field.
High-Performance Liquid Chromatography (HPLC) for Metabolite Isolation and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the isolation and quantification of this compound metabolites. nih.govncl.edu.twjfda-online.comfda.gov.tw Reversed-phase HPLC, often utilizing a C18 column, is a common approach for separating the various metabolic products. nih.gov This technique allows for the purification of metabolites from biological matrices, such as liver microsomes, for further characterization. ncl.edu.twjfda-online.comfda.gov.tw
In studies investigating the metabolism of this compound, HPLC has been instrumental in identifying a range of metabolites. nih.govncl.edu.tw These include trans-dihydrodiols (such as 7-Cl-BA trans-3,4-dihydrodiol, 7-Cl-BA trans-5,6-dihydrodiol, 7-Cl-BA trans-8,9-dihydrodiol, and 7-Cl-BA trans-10,11-dihydrodiol), phenols (like 3-hydroxy-7-Cl-BA and 4-hydroxy-7-Cl-BA), and epoxides (such as 7-Cl-BA 5,6-epoxide). nih.govncl.edu.tw The identification of these compounds is typically achieved by comparing their HPLC retention times with those of authentic standards. ncl.edu.tw
Furthermore, chiral stationary phase HPLC can be employed for the direct resolution of enantiomers of the trans-dihydrodiol metabolites, allowing for the determination of their optical purity. nih.gov The quantification of these metabolites is crucial for understanding the metabolic pathways and the effects of various factors, such as caloric restriction, on the metabolism of this compound. jfda-online.comfda.gov.tw
Below is a table summarizing the identified metabolites of this compound that are separated and quantified using HPLC:
| Metabolite | Abbreviation | Type |
| This compound trans-3,4-dihydrodiol | 7-Cl-BA trans-3,4-dihydrodiol | Dihydrodiol |
| This compound trans-5,6-dihydrodiol | 7-Cl-BA trans-5,6-dihydrodiol | Dihydrodiol |
| This compound trans-8,9-dihydrodiol | 7-Cl-BA trans-8,9-dihydrodiol | Dihydrodiol |
| This compound trans-10,11-dihydrodiol | 7-Cl-BA trans-10,11-dihydrodiol | Dihydrodiol |
| 3-Hydroxy-7-chlorobenz(a)anthracene | 3-OH-7-Cl-BA | Phenol |
| 4-Hydroxy-7-chlorobenz(a)anthracene | 4-OH-7-Cl-BA | Phenol |
| 5-Hydroxy-7-chlorobenz(a)anthracene | 5-OH-7-Cl-BA | Phenol |
| 6-Hydroxy-7-chlorobenz(a)anthracene | 6-OH-7-Cl-BA | Phenol |
| 8-Hydroxy-7-chlorobenz(a)anthracene | 8-OH-7-Cl-BA | Phenol |
| 9-Hydroxy-7-chlorobenz(a)anthracene | 9-OH-7-Cl-BA | Phenol |
| This compound 5,6-epoxide | 7-Cl-BA 5,6-epoxide | Epoxide |
Gas Chromatography (GC) for Environmental Analysis
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of this compound in environmental samples. nih.govd-nb.infodatapdf.com This method is well-suited for detecting and quantifying chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) in various environmental matrices, including urban air and atmospheric deposition. nih.govdatapdf.com
The high resolution of capillary GC columns allows for the separation of complex mixtures of PAHs and their halogenated derivatives. umanitoba.cabac-lac.gc.ca In environmental analysis, GC-MS is often used in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target compounds like this compound. datapdf.com The use of isotope-labeled internal standards, such as ¹³C₆-7-Chlorobenz[a]anthracene, is a common practice to ensure accurate quantification. d-nb.info
Recent advancements have seen the application of comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution time-of-flight mass spectrometry (HR-TOF-MS) for the analysis of halogenated PAHs. bac-lac.gc.caee-net.ne.jp This advanced technique offers superior separation power and is capable of analyzing complex environmental samples, such as fly ash extracts. ee-net.ne.jp Gas chromatography coupled with triple quadrupole mass spectrometry (GC-MS/MS) has also emerged as a viable alternative for the analysis of XPAHs in environmental samples. nih.govd-nb.info
The following table provides an example of GC-MS/MS parameters used for the analysis of this compound in environmental samples:
| Compound | Abbreviation | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 7-Chlorobenz[a]anthracene | 7-ClBaA | 52.7 | 262.1 | 226.1 | 30 |
Spectroscopic and Spectrometric Characterization Methods
Following separation, spectroscopic and spectrometric techniques are employed to identify and structurally elucidate this compound and its metabolites. Mass spectrometry, nuclear magnetic resonance spectroscopy, and UV-visible spectroscopy each provide unique and complementary information.
Mass Spectrometry (MS) for Identification of Metabolites and Environmental Analytes
Mass Spectrometry (MS) is a critical tool for the identification of this compound metabolites and for its detection in environmental samples. nih.govncl.edu.twd-nb.infodatapdf.com When coupled with a chromatographic separation technique like HPLC or GC, MS provides molecular weight information and fragmentation patterns that are used to confirm the identity of the compounds.
In metabolic studies, MS is used to analyze the metabolites isolated by HPLC. nih.govncl.edu.tw The mass spectra of the metabolites are compared with those of synthetic standards to confirm their structures. ncl.edu.tw For example, in vitro incubation of 7-Cl-BA with liver microsomes under an atmosphere of molecular oxygen-18, followed by mass spectral analysis of the resulting dihydrodiols, can reveal the mechanism of metabolic oxidation. nih.gov
In environmental analysis, GC-MS is the technique of choice for the identification and quantification of this compound. d-nb.infodatapdf.com The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.govd-nb.info This is particularly important for complex matrices where interferences may be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of this compound and its metabolites. nih.gov Proton NMR (¹H NMR) provides detailed information about the chemical environment of the hydrogen atoms in a molecule, which is essential for determining the precise structure of the metabolites. nih.govmdpi.com
UV-Visible Spectroscopy for Metabolite Characterization
UV-Visible spectroscopy is a valuable tool for the initial characterization of this compound metabolites. nih.govncl.edu.tw The UV-visible absorption spectrum of a compound is determined by its electronic structure, and for polycyclic aromatic hydrocarbons and their derivatives, these spectra are often distinctive.
Metabolites of 7-Cl-BA, after separation by HPLC, can be characterized by their UV-visible absorption spectra, which are then compared to the spectra of known standards. ncl.edu.tw This comparison, along with HPLC retention times and mass spectral data, provides strong evidence for the identification of the metabolites. ncl.edu.twnih.gov The characteristic absorption maxima (λmax) in the UV-visible spectrum can help to distinguish between different types of metabolites, such as dihydrodiols and phenols. nih.govncl.edu.tw
Techniques for DNA Adduct Detection and Quantification
The formation of covalent bonds between chemical carcinogens or their metabolites and DNA, forming DNA adducts, is a critical event in the initiation of chemical carcinogenesis. The detection and quantification of these adducts are therefore essential for assessing the genotoxic potential of compounds like this compound (7-Cl-BA). Among the highly sensitive techniques available for this purpose, ³²P-postlabeling coupled with chromatographic separation has been a cornerstone in the study of DNA damage by aromatic compounds.
³²P-Postlabeling Coupled with HPLC and TLC
The ³²P-postlabeling assay is a highly sensitive method for the detection and quantification of DNA adducts, particularly those formed by bulky aromatic compounds such as 7-Cl-BA. This technique involves the enzymatic digestion of DNA to its constituent deoxynucleoside 3'-monophosphates, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides, catalyzed by T4 polynucleotide kinase. This process effectively "post-labels" the DNA adducts with a radioactive tag.
Following the labeling step, the ³²P-labeled adducts are separated and quantified using a combination of chromatographic techniques, typically high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). This dual chromatographic approach provides a robust method for resolving the complex mixtures that can result from in vivo or in vitro DNA damage.
Research Findings:
In vitro studies utilizing liver microsomes from B6C3F1 mice have successfully employed ³²P-postlabeling combined with both HPLC and TLC to investigate the formation of DNA adducts by 7-Cl-BA. semanticscholar.orgresearchgate.net These investigations have revealed that the metabolic activation of 7-Cl-BA leads to the formation of a single, detectable DNA adduct. semanticscholar.orgresearchgate.net This adduct has been identified as originating from the metabolic precursor, 7-Cl-BA trans-3,4-dihydrodiol. semanticscholar.orgresearchgate.net
The combination of ³²P-postlabeling with HPLC and TLC provides a powerful tool for elucidating the genotoxic mechanisms of 7-Cl-BA and for studying the influence of external factors on its DNA binding activity.
| Experimental System | Compound Studied | Analytical Method | Key Findings | Reference |
| B6C3F1 Mouse Liver Microsomes | This compound | ³²P-Postlabeling/HPLC and TLC | A single DNA adduct was detected, derived from 7-Cl-BA trans-3,4-dihydrodiol. | semanticscholar.orgresearchgate.net |
| B6C3F1 Mice (Caloric Restriction vs. Ad Libitum) | This compound | ³²P-Postlabeling/HPLC and TLC | Levels of DNA adduct formation were significantly lower in the caloric restriction group compared to the ad libitum group. | semanticscholar.orgresearchgate.net |
Future Research Directions and Translational Implications for 7 Chlorobenz a Anthracene
Integrated Approaches for Environmental and Biological Risk Assessment
A comprehensive understanding of the threat posed by 7-Cl-BaA requires an integrated risk assessment framework that connects its environmental behavior with its biological effects. Halogenated polycyclic aromatic hydrocarbons (HPAHs) are recognized as emerging contaminants that are lipophilic, resistant to degradation, and have been detected in various environmental matrices, including air, water, and sediment. bohrium.com Some chlorinated PAHs (ClPAHs) exhibit greater toxicity, such as mutagenicity and aryl hydrocarbon receptor (AhR) activity, than their parent compounds. researchgate.net This highlights the need for a holistic approach that evaluates not just the parent compound but its halogenated derivatives.
Studies have shown that 7-Cl-BaA has a higher bioaccumulation potential than its parent PAH, benz(a)anthracene (B33201). researchgate.net Furthermore, in some urban environments, 7-Cl-BaA has been a dominant contributor to the exposure risks associated with ClPAHs. researchgate.net A probabilistic risk assessment framework, which combines potency equivalence factors (PEFs) with age-group-specific exposure probabilities, can be used to quantitatively estimate the incremental lifetime cancer risk (ILCR) from exposure through pathways like inhalation and dermal contact. nih.gov For a thorough risk assessment of 7-Cl-BaA, future research should focus on integrating environmental monitoring data with detailed toxicological profiles.
Table 1: Key Components of an Integrated Risk Assessment for 7-Chlorobenz(a)anthracene
| Component | Description | Rationale & Future Directions |
| Environmental Monitoring | Quantifying the concentration of 7-Cl-BaA in various environmental media (air, water, soil, sediment) and biota. bohrium.com | Establish baseline and long-term trends in environmental contamination. Future work should expand monitoring to include a wider range of geographical locations and food sources. |
| Exposure Pathway Analysis | Identifying and quantifying human exposure routes, such as inhalation of air particles, ingestion of contaminated food and water, and dermal contact. nih.govdoi.org | Develop more accurate models of human exposure, considering different demographics and occupational settings, like coal-fired power plants where HPAH exposure is a concern. researchgate.net |
| Toxicological Profiling | Characterizing the full spectrum of toxic effects, including carcinogenicity, mutagenicity, and organ-specific toxicity. researchgate.netdoi.org | Investigate the unique toxicological impacts resulting from the chlorination of the parent PAH, including gender- and organ-specific effects. researchgate.net |
| Potency Equivalency Factors (PEFs) | Developing specific PEFs for 7-Cl-BaA to compare its carcinogenic potency to that of well-studied PAHs like benzo(a)pyrene. nih.govca.gov | Refine PEFs based on updated toxicological data to improve the accuracy of cancer risk assessments for complex mixtures of PAHs and HPAHs. |
| Risk Characterization | Integrating exposure and toxicity data to estimate the probability of adverse health effects in human populations (e.g., Incremental Lifetime Cancer Risk). nih.gov | Utilize probabilistic models to account for variability and uncertainty in exposure and toxicity, providing a more robust picture of the potential risk. nih.gov |
Elucidation of Unexplored Metabolic Pathways and Their Biological Consequences
The biological effects of 7-Cl-BaA are intrinsically linked to its metabolic fate within an organism. The addition of a chlorine atom significantly alters its metabolism compared to its parent compound, leading to different toxicological outcomes. nih.govresearchgate.net Understanding these unique metabolic pathways is critical for assessing its health risk.
Research has shown that while benz(a)anthracene induces cytochrome P450 (CYP) enzymes 1A1, 1A2, and 1B1, 14-day exposure to 7-Cl-BaA selectively induces only hepatic CYP1A2 in rats. nih.govresearchgate.net This selective induction has significant consequences; for instance, in the presence of rat recombinant CYP1A2, 7-Cl-BaA is mutagenic in the Ames test, a property not observed with its parent compound under the same conditions. researchgate.net
Metabolism studies using rat liver microsomes have identified several key metabolites of 7-Cl-BaA, including trans-3,4-, 5,6-, and 8,9-dihydrodiols, as well as 3-hydroxy-7-Cl-BA and 4-hydroxy-7-Cl-BA. nih.gov The formation of the 7-Cl-BA trans-3,4-dihydrodiol is particularly noteworthy, as it is considered a proximate tumorigenic metabolite. mdpi.comncl.edu.tw
Crucially, research suggests that 7-Cl-BaA may also stimulate metabolic pathways independent of the aryl hydrocarbon receptor (AhR), which is the typical pathway for PAHs. nih.govresearchgate.net This is evidenced by the observed alterations in the expression of CYP2J4, CYP4B1, and CYP17A1 genes in rats exposed to 7-Cl-BaA. nih.govresearchgate.net These unexplored pathways could have significant biological consequences and represent a major gap in our current understanding. The chlorination of PAHs can alter their organ-specific distribution, leading to higher concentrations of 7-Cl-BaA in organs like the liver, kidney, spleen, and heart compared to the parent compound, which in turn could alter its toxicological effects. nih.govresearchgate.netresearchgate.net
Table 2: Known and Investigated Metabolic Aspects of this compound
| Metabolite/Pathway | Enzyme System | Biological Consequence/Significance | Future Research Focus |
| 7-Cl-BA trans-3,4-dihydrodiol | Cytochrome P450 (CYP) | Considered a proximate tumorigenic metabolite. mdpi.comncl.edu.tw Formation is a critical step in the metabolic activation to a carcinogen. | Further investigation into the ultimate carcinogenic species and its DNA adducts. |
| 7-Cl-BA trans-5,6-dihydrodiol | Cytochrome P450 (CYP) | Identified as a metabolite. nih.gov | Determine its specific biological activity and contribution to overall toxicity. |
| 7-Cl-BA trans-8,9-dihydrodiol | Cytochrome P450 (CYP) | Identified as a metabolite. nih.gov | Determine its specific biological activity and contribution to overall toxicity. |
| 3-hydroxy-7-Cl-BA & 4-hydroxy-7-Cl-BA | Cytochrome P450 (CYP) | Phenolic metabolites formed during detoxification. nih.gov | Assess the potential estrogenic or other endocrine-disrupting activities of these phenolic derivatives. |
| Selective CYP1A2 Induction | Hepatic enzymes | Leads to specific mutagenic activation of 7-Cl-BaA not seen with the parent compound. researchgate.net | Elucidate the molecular mechanism behind the selective induction of CYP1A2 over other CYP1A enzymes. |
| Non-AhR Mediated Pathways | CYP2J4, CYP4B1, CYP17A1 | Suggests alternative metabolic activation or detoxification routes with unknown consequences. nih.govresearchgate.net | Characterize these novel pathways and their role in the organ-specific toxicity of 7-Cl-BaA, particularly in the heart. nih.govresearchgate.net |
Development of Predictive Models for Halo-PAH Bioactivity and Environmental Fate
Given the vast number of HPAHs and the practical limitations of animal testing, the development of predictive computational models is essential for screening and prioritizing these compounds for further investigation. bohrium.com Quantitative structure-activity relationship (QSAR) models, which correlate a chemical's structure with its biological activity or environmental properties, are a powerful in silico tool for this purpose. mdpi.comecetoc.org
For 7-Cl-BaA and other HPAHs, QSAR models can predict crucial endpoints such as aryl hydrocarbon receptor (rAhR) activity, which is a key mechanism of toxicity for many PAHs. mdpi.com A study developing a QSAR model for rAhR activity included 7-Cl-BaA and found that molecular polarizability, electronegativity, size, and nucleophilicity are important factors. mdpi.com Such models can provide estimated toxicity values for chemicals that have not been experimentally tested, filling critical data gaps. mdpi.com
Beyond bioactivity, quantitative structure-property relationship (QSPR) models can predict the environmental fate of these compounds. researchgate.net For instance, models can estimate the partitioning of HPAHs between the gas and particulate phases in the atmosphere, which influences their transport, degradation, and potential for human exposure. researchgate.net The development of these models relies on calculating quantum chemical descriptors and validating the models against experimental data to ensure their robustness and predictive power. researchgate.netbiorxiv.org
Future efforts in this area should focus on expanding the datasets used to train these models, incorporating more HPAH congeners, and refining the molecular descriptors to improve accuracy. Integrating data from molecular dynamics simulations can provide deeper insights into the interactions between HPAHs like 7-Cl-BaA and biological targets such as the AhR, identifying key amino acid residues (e.g., Pro295 and Arg316) and interaction forces (e.g., van der Waals forces) that govern binding and activity. mdpi.com
Table 3: Framework for Predictive Model Development for Halo-PAHs
| Model Type | Endpoint Prediction | Key Descriptors & Methods | Translational Implication |
| QSAR (Quantitative Structure-Activity Relationship) | Bioactivity (e.g., Aryl Hydrocarbon Receptor activity, mutagenicity, toxicity). mdpi.com | Molecular polarizability, electronegativity, size, nucleophilicity, quantum chemical descriptors. mdpi.comresearchgate.net | Rapid screening of numerous HPAHs to identify those with the highest potential toxicity, guiding priorities for experimental testing and regulation. |
| QSPR (Quantitative Structure-Property Relationship) | Environmental Fate (e.g., gas/particle partitioning, octanol-air partitioning coefficient, degradation rates). researchgate.net | Quantum chemical descriptors, n-octanol/air partition coefficient (log KOA). researchgate.net | Predicting how HPAHs will behave in the environment, their potential for long-range transport, and where they are likely to accumulate. |
| Molecular Dynamics (MD) Simulations | Binding interactions with biological receptors (e.g., AhR). mdpi.com | Calculation of binding energies, identification of key amino acid residues and interaction forces (van der Waals, hydrogen bonds). mdpi.com | Elucidating the precise molecular mechanisms of toxicity, which can inform the design of safer chemicals and potential therapeutic interventions. |
Q & A
Q. Table 1: Key GC-MS/MS Parameters for 7-ClBaA Analysis
| Compound | Retention Time (min) | Quantification Ions (m/z) | Qualification Ions (m/z) |
|---|---|---|---|
| 7-ClBaA | 18.7 | 258 → 228 | 258 → 226 |
| 7-ClBaA-¹³C6 | 18.7 | 264 → 234 | 264 → 232 |
Basic: What are the primary environmental sources and concentrations of this compound?
Answer:
7-ClBaA is a chlorinated polycyclic aromatic hydrocarbon (ClPAH) formed via combustion processes (e.g., waste incineration, vehicular emissions) or photochemical reactions. Environmental concentrations vary:
- Urban Air : Gas-phase levels <0.3 pg/m³; particle-phase up to 0.4 pg/m³ .
- Road Tunnels : Higher concentrations due to traffic emissions (gas phase: <0.3 pg/m³; particle phase: 2.0–19.1 pg/m³) .
- Sampling Methods : High-volume air samplers with quartz fiber filters and polyurethane foam (PUF) for gas-particle partitioning studies .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Engineering Controls : Use fume hoods for handling powdered forms; local exhaust ventilation for liquid solutions .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Decontamination : Immediate showering after skin contact; contaminated clothing must be laundered on-site .
- Exposure Monitoring : Airborne concentration checks using NIOSH Method 5506 (PAH-specific) .
Advanced: How does the metabolism of 7-ClBaA differ between mouse and rat liver microsomes?
Answer:
Mouse and rat liver microsomes exhibit regioselective and stereoselective differences in 7-ClBaA metabolism:
Q. Table 2: Comparative Metabolism of 7-ClBaA in Rodent Models
| Species | Major Metabolites (%) | Mutagenic Activity (TA100, +S9) |
|---|---|---|
| Mouse | trans-3,4-diol (7–8) | 1,200 revertants/μg |
| Rat | trans-3,4-diol (5–6) | 800 revertants/μg |
Advanced: What molecular mechanisms drive 7-ClBaA-induced carcinogenicity?
Answer:
7-ClBaA induces liver tumors in B6C3F1 mice via:
- DNA Adduct Formation : Metabolic activation to dihydrodiol epoxides that bind DNA, causing base-pair mutations .
- Oncogenic Activation : K-ras proto-oncogene mutations (e.g., codon 12 G→T transversions) observed in >80% of hepatic tumors .
- Synergistic Effects : Co-exposure with brominated analogs (e.g., 7-BrBaA) amplifies tumorigenicity via oxidative stress pathways .
Advanced: How should researchers design studies to assess stereoselective metabolism of 7-ClBaA?
Answer:
- In Vitro Systems : Use liver microsomes with NADPH-regenerating systems; compare species (mouse vs. rat) .
- Analytical Techniques : Chiral HPLC or LC-MS to resolve enantiomers (e.g., R,R vs. S,S dihydrodiols) .
- Mutagenicity Correlation : Pair metabolic data with Ames test results to identify proximate carcinogenic metabolites .
Advanced: How can discrepancies in metabolic data across studies be resolved?
Answer:
Discrepancies (e.g., dihydrodiol yields in mice vs. rats) arise from:
- Enzyme Polymorphisms : CYP1A1/1B1 isoform variability between species .
- Experimental Conditions : Differences in microsome preparation (e.g., induction status, substrate concentration) .
- Mitigation : Use standardized protocols (e.g., OECD Guidelines) and include isotopic internal controls .
Advanced: What are the implications of K-ras mutations in 7-ClBaA tumorigenicity studies?
Answer:
- Biomarker Utility : K-ras mutations (e.g., G12V) serve as mechanistic fingerprints linking 7-ClBaA exposure to hepatocarcinogenesis .
- Dose-Response Analysis : Mutation frequency correlates with cumulative 7-ClBaA dose in neonatal mouse models .
- Comparative Toxicology : Contrast with benzo[a]pyrene (B[a]P)-induced tumors, which more frequently involve p53 mutations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
